molecular formula C18H19ClN2O6S B4877129 methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No.: B4877129
M. Wt: 426.9 g/mol
InChI Key: PTSNVALSTMYJII-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic compound that belongs to the class of benzoic acid derivatives. It is commonly known as MCG, and it has been widely used in scientific research applications due to its unique properties.

Mechanism of Action

MCG acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that allows chloride ions to flow into the neuron, leading to hyperpolarization and inhibition of neuronal activity. MCG binds to the glycine receptor at the strychnine-binding site, which is located on the extracellular domain of the receptor. By blocking the binding of glycine to the receptor, MCG prevents the influx of chloride ions, leading to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
MCG has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the glycine-induced chloride current in Xenopus oocytes expressing the glycine receptor. MCG has also been shown to inhibit the glycine-induced inhibition of spinal cord neurons in rats. In addition, MCG has been shown to increase the release of dopamine in the striatum of rats, suggesting that it may have a role in modulating dopamine neurotransmission.

Advantages and Limitations for Lab Experiments

MCG has several advantages for lab experiments. It is a selective antagonist of the glycine receptor, which allows for the specific study of the glycine receptor without affecting other neurotransmitter receptors. In addition, MCG has a high affinity for the glycine receptor, which allows for the use of low concentrations of the compound in experiments. However, MCG has some limitations for lab experiments. It has a relatively short half-life, which may limit its use in long-term experiments. Additionally, MCG has low solubility in aqueous solutions, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of MCG. One direction is the study of the role of the glycine receptor in different neurological disorders, such as schizophrenia and epilepsy. MCG may be used as a tool to study the physiological and pharmacological properties of the glycine receptor in these disorders. Another direction is the development of new compounds based on the structure of MCG that may have improved pharmacological properties. Finally, the study of the interaction between MCG and other neurotransmitter receptors may provide insights into the regulation of neuronal activity in the central nervous system.
Conclusion:
Methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic compound that has been widely used in scientific research applications. It is a selective antagonist of the glycine receptor, and it has been used to study the role of the glycine receptor in the central nervous system. MCG has several advantages for lab experiments, including its selectivity and high affinity for the glycine receptor. However, it also has some limitations, such as its short half-life and low solubility in aqueous solutions. The study of MCG has several future directions, including the study of its role in different neurological disorders and the development of new compounds based on its structure.

Synthesis Methods

The synthesis of MCG involves several steps, including the protection of the amino group, the coupling of the glycine derivative, and the deprotection of the amino group. The first step involves the reaction of 3-methoxyaniline with p-toluenesulfonyl chloride to form the corresponding p-toluenesulfonamide. The amino group of the p-toluenesulfonamide is then protected using tert-butyloxycarbonyl (Boc) to form the Boc-p-toluenesulfonamide. The Boc-p-toluenesulfonamide is then coupled with glycine methyl ester using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the protected MCG. The final step involves the deprotection of the amino group using trifluoroacetic acid (TFA) to obtain the desired product, MCG.

Scientific Research Applications

MCG has been widely used in scientific research applications, particularly in the field of neuroscience. It has been used as a tool to study the role of the glycine receptor in the central nervous system. MCG is a selective antagonist of the glycine receptor, which is an inhibitory neurotransmitter receptor that plays a crucial role in regulating neuronal activity. MCG has been used to study the physiological and pharmacological properties of the glycine receptor, as well as its role in different neurological disorders.

Properties

IUPAC Name

methyl 2-chloro-5-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O6S/c1-26-14-6-4-5-13(10-14)21(28(3,24)25)11-17(22)20-12-7-8-16(19)15(9-12)18(23)27-2/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSNVALSTMYJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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